molecular formula C15H12BrFO3 B14019570 Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate

Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate

Cat. No.: B14019570
M. Wt: 339.16 g/mol
InChI Key: DWCTWASZDMCRBI-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 3-(benzyloxy)-5-bromo-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Products include derivatives where the bromine or fluorine atoms are replaced by other nucleophiles.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: The primary product is the corresponding benzoic acid derivative.

Scientific Research Applications

Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)-5-chloro-2-fluorobenzoate
  • Methyl 3-(benzyloxy)-5-iodo-2-fluorobenzoate
  • Methyl 3-(benzyloxy)-5-bromo-2-chlorobenzoate

Uniqueness

Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate is unique due to the specific combination of substituents on the aromatic ring. The presence of both bromine and fluorine atoms can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H12BrFO3

Molecular Weight

339.16 g/mol

IUPAC Name

methyl 5-bromo-2-fluoro-3-phenylmethoxybenzoate

InChI

InChI=1S/C15H12BrFO3/c1-19-15(18)12-7-11(16)8-13(14(12)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

DWCTWASZDMCRBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)F

Origin of Product

United States

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